Isamine blue

Description

Historical Context and Genesis in Synthetic Chemistry Research

The story of Isamine Blue is intrinsically linked to the birth and expansion of the synthetic dyestuffs industry in the latter half of the 19th century. This period marked a revolutionary shift in chemistry, where laboratory synthesis began to replace natural sources for colorants, driven by the demands of the burgeoning textile industry. open.edu

The era of synthetic dyes was inaugurated by William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine (B1679958) from coal tar derivatives. open.eduararatrugs.comsciencemuseum.org.uk This event was a catalyst, demonstrating that valuable colorants could be created from aniline, a component of the readily available industrial waste product, coal tar. open.eduararatrugs.comsciencemuseum.org.uk The discovery sparked an international race among chemists to create new synthetic dyes. open.edu This pursuit was not merely commercial; it became a major driver of scientific inquiry, leading to a deeper understanding of molecular structures and chemical reactions. wikipedia.org The synthetic dye industry was one of the first science-based industries, where directed scientific research regularly led to the creation of new products and spurred significant advancements in organic chemistry. wikipedia.orgbowarts.org Chemists began to systematically analyze the chemical components of natural dyes like alizarin (B75676) to replicate them synthetically, further bridging the gap between theoretical chemistry and industrial application. open.eduwikipedia.org

A key figure in this scientific movement was the English chemist Raphael Meldola (1849-1915). bowarts.orgresearchgate.net During his tenure as "scientific chemist" at the Atlas Colour Works for the firm of Brooke, Simpson, and Spiller, Meldola was given the freedom to explore and publish his research. bowarts.orgencyclopedia.com In the 1870s and 1880s, he invented several important synthetic dyestuffs, including this compound, Meldola's Blue (the first oxazine (B8389632) dye), and Naphthol Green B. researchgate.netresearchgate.net These dyes, initially developed for textiles like cotton, would later find significant applications in biology and medicine. researchgate.netresearchgate.net Meldola's work was part of a broader effort by industrial chemists of the era who concentrated their research on coal tar chemistry to develop new synthetic dyes. encyclopedia.com His contributions were significant enough that the Royal Society of Chemistry now awards a medal in his honor to recognize the achievements of early-career chemists. researchgate.netrsc.org

Evolution of this compound's Role in Biological and Chemical Research Disciplines

While initially synthesized for industrial dyeing, the utility of this compound quickly expanded into scientific research, particularly in the biomedical field, due to its staining properties. vulcanchem.com Like other dyes developed by Meldola, this compound has been used in various biological and medical applications. researchgate.netresearchgate.netsigmaaldrich.com

Research from the mid-20th century demonstrates its use as a tool in experimental biology. For instance, a 1965 study investigated the chemical and biological properties of this compound and its fractions to understand their antimitotic (anti-cell division) effects on Ehrlich carcinoma cells. nih.gov This highlights its role in cancer research and the study of cell division. nih.gov The compound is classified chemically as a rosaniline dye and a naphthalenesulfonate. nih.govnih.gov Its application in biomedical research has been a subject of historical and chemical review, underscoring its transition from an industrial colorant to a specialized research chemical. sigmaaldrich.comnih.gov

Scope and Significance of this compound in Contemporary Scientific Investigations

In modern science, this compound continues to be utilized in research and development laboratories. ottokemi.com Its primary application lies within the pharmaceutical and life sciences sectors. ottokemi.com The compound's history as a biological stain and a subject of study for its specific biological activities, such as its antimitotic function, informs its current use. nih.gov It is employed in microscopy and as a research chemical in various experimental contexts. ottokemi.com The continued availability and use of this compound in laboratory settings indicate its enduring, albeit specialized, role in scientific inquiry, building upon the legacy of 19th-century dye chemistry. nih.govottokemi.com

Properties

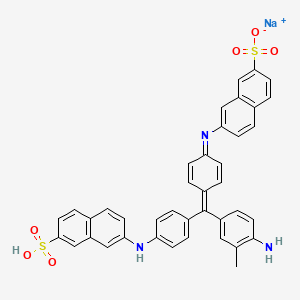

Molecular Formula |

C40H30N3NaO6S2 |

|---|---|

Molecular Weight |

735.8 g/mol |

IUPAC Name |

sodium;7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C40H31N3O6S2.Na/c1-25-20-30(10-19-39(25)41)40(28-4-11-33(12-5-28)42-35-15-2-26-8-17-37(50(44,45)46)23-31(26)21-35)29-6-13-34(14-7-29)43-36-16-3-27-9-18-38(51(47,48)49)24-32(27)22-36;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 |

InChI Key |

UJMOQGMQIUKDFI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)N.[Na+] |

Origin of Product |

United States |

Mechanistic and Theoretical Frameworks of Isamine Blue Functionality in Research

Principles of Vital Staining and Cellular Interaction Mechanisms in Experimental Systems

Vital staining is a technique that employs dyes to stain living cells and tissues, allowing for their visualization and study in a living state. wikipedia.orgreviewofcontactlenses.com The term can encompass both intravital staining, where the dye is introduced into a living organism, and supravital staining, where cells are removed from an organism before being stained. wikipedia.orgvedantu.com Isamine Blue has been noted for its use in intra-vitam staining procedures. royalsocietypublishing.org The core principle of this technique is that the dye can be taken up by living cells without causing immediate cell death, enabling the observation of cellular processes. wikipedia.org

The interaction of vital stains with cells can occur through several mechanisms. One primary mechanism is phagocytosis, where particles of the dye are engulfed by phagocytic cells, such as macrophages. medsciencegroup.us The colored material is then visible within the cytoplasm of these cells. medsciencegroup.us This selective uptake is a key aspect of the dye's functionality in experimental systems, as it allows for the differentiation between cell types. For instance, this compound has been used to discriminate between phagocytes and fibroblasts in tissue studies. frontiersin.org

The behavior of this compound within biological tissues is characterized by its deposition and diffusion properties. When administered, this compound can precipitate at the site of injection, forming a localized deposit of color. royalsocietypublishing.org This initial deposition is followed by a slow process of re-dissolving into the surrounding biological fluids, which eventually leads to a more generalized staining of the organism. royalsocietypublishing.org

This characteristic is linked to its diffusibility. Dyes with a less highly diffusible nature, such as this compound, tend to form extensive intracellular dye deposits and are not rapidly excreted by organs like the kidney. gla.ac.uk This retention within cells in the form of granules is a key feature of its application as a vital stain, allowing for prolonged observation. gla.ac.uk For example, following intraperitoneal injections in research models, this compound has been observed within cells of the mesentery. gla.ac.uk

This compound is an acidic dye, chemically identified as a sodium salt of a sulfonated triphenylrosaniline. ufrgs.br The functionality of acidic dyes is highly dependent on the pH of the staining environment. nih.govksu.edu.sa The general principle of acidic dyeing relies on electrostatic interactions between the negatively charged (anionic) dye and positively charged (cationic) components in the tissue. ksu.edu.saconicet.gov.ar

In acidic solutions (low pH), the high concentration of hydrogen ions leads to the protonation of amino groups on proteins, giving them a net positive charge. conicet.gov.ar This cationic state allows them to bind strongly with anionic dyes like this compound. ksu.edu.saconicet.gov.ar Conversely, as the pH increases (becomes more alkaline), the sorption or binding of acidic dyes to tissues generally decreases. nih.gov

The selectivity of staining can be precisely controlled by adjusting the pH. Different acidic groups on biomolecules have different pKa values, meaning they become ionized at different pH levels. nih.gov By using a staining solution of a specific pH, researchers can selectively target certain types of molecules. For example, in staining with another acidic dye, Alcian Blue, a pH of 1.0 allows for the specific staining of sulfated acid mucins, while a pH of 2.5 targets carboxylated mucins. clinisciences.com This principle highlights that the pH of the research protocol is a critical factor in determining the specificity and outcome of staining with acidic dyes like this compound. nih.govclinisciences.com The ionic strength of the dye solution is another factor that can influence staining by affecting these electrostatic interactions. nih.gov

Selective Affinity of this compound for Subcellular Components in Research Models

The utility of histological dyes stems from their ability to bind selectively to specific subcellular components, making otherwise transparent structures visible. nih.gov While the precise chemical basis for the specificity of many dyes is not fully understood, their affinity is generally governed by their chemical properties. nih.gov

As an acidic dye, this compound has a general affinity for positively charged, protein-rich structures within the cell, particularly under acidic conditions. ksu.edu.saconicet.gov.ar This includes the cytoplasm and various cellular granules. Its use in distinguishing phagocytes from other cells suggests a selective affinity for components involved in phagocytosis, such as phagosomes or lysosomes, which can become sites of dye accumulation. medsciencegroup.usfrontiersin.org Dyes with low diffusibility, like this compound, are known to create significant intracellular dye deposits. gla.ac.uk These deposits, or granules, are the visible manifestation of the dye's accumulation within specific subcellular compartments.

Research has employed a variety of dyes to target specific organelles. For instance, Janus Green B is used to stain mitochondria, while hematoxylin (B73222) shows an affinity for negatively charged molecules like DNA and RNA in the nucleus. vedantu.comnih.gov Although direct studies extensively detailing this compound's binding to every organelle are limited, its established properties as an acidic vital stain point towards a primary interaction with cytoplasmic proteins and the contents of endocytic vesicles in specific cell types.

Theoretical Models for Dye-Biomolecule Interactions and Staining Specificity

The interaction between a dye and biological tissue is a complex process governed by a combination of physical and chemical forces. Theoretical models help to explain the basis of a dye's specificity and the mechanisms of staining. The selectivity of most staining procedures can be understood by considering a few key chemical factors of the dye and its interaction with the tissue substrate. ksu.edu.sa

The primary interactions are often electrostatic. For acidic dyes like this compound, the ionic bonds between the anionic dye molecules and cationic tissue components (primarily proteins at low pH) are paramount. ksu.edu.saconicet.gov.ar Beyond simple charge attraction, other forces contribute to the stability and specificity of binding, including:

Hydrogen Bonds: These can form between the dye molecule and suitable groups on the biopolymer. conicet.gov.ar

Van der Waals Forces: These are weak, short-range attractions that become significant when the dye molecule can fit closely to the surface of the biomolecule. conicet.gov.ar

Hydrophobic Interactions: Nonpolar regions of the dye and the substrate may preferentially associate in an aqueous environment.

The physical characteristics of the dye molecule itself are also critical determinants of staining specificity. Adsorption models, such as the Langmuir-Freundlich isotherm, can be used to theoretically describe and quantify the binding of dyes to a substrate. nih.gov

Table 1: Key Factors Influencing Dye-Biomolecule Interaction and Staining Specificity

| Factor | Theoretical Principle | Relevance to Staining Specificity |

|---|---|---|

| Electric Charge (Z) | The net charge on a dye molecule determines its classification as anionic (acidic) or cationic (basic). | This is the primary driver for acid and basic dyeing. Anionic dyes like this compound bind to cationic tissue elements (e.g., proteins in acid), while cationic dyes bind to anionic elements (e.g., nucleic acids, acidic mucins). ksu.edu.sa |

| Molecular Size (MW) | The molecular weight and overall size of the dye molecule affect its rate of diffusion through tissue. | Large dyes diffuse more slowly than small dyes. This can be used to achieve selectivity, as the dye may only have time to reach more accessible structures, such as mucins stained by the large Alcian Blue dye, while smaller dyes can penetrate denser structures like chromatin. ksu.edu.sa |

| Lipophilicity (log P) | This measures the "fat-loving" or hydrophobic nature of a dye. | High lipophilicity is the key factor for stains that selectively color lipids and fats, as the dye preferentially dissolves in the non-aqueous lipid environment. |

| Conjugated System (CNB) | The size of the delocalized electron system in the dye molecule. | The size of the aromatic/conjugated system is a critical factor for the selectivity of certain stains for amyloid and elastin (B1584352) fibers, which is thought to involve van der Waals forces and specific geometric alignments. ksu.edu.sa |

These theoretical frameworks provide a rational basis for understanding how this compound functions in research, allowing for its application in a targeted and interpretable manner.

Advanced Research Applications of Isamine Blue

Applications in Experimental Histology and Cytology Research

In the realms of histology and cytology, Isamine blue has been instrumental in the visualization and differentiation of various cellular and tissue components. ufrgs.brfrontiersin.org Its ability to be integrated into multichrome staining techniques and to selectively stain certain structures has made it a valuable asset in experimental settings.

Integration into Multichrome Staining Techniques (e.g., this compound/Eosin)

This compound has been effectively used in conjunction with other stains to create a more detailed and differentiated view of tissues. A notable example is the this compound/Eosin (B541160) staining method. leeds.ac.uk Similar to the widely used Hematoxylin (B73222) and Eosin (H&E) stain, this combination provides intense coloration, with this compound staining acidic components, such as nuclei, in various shades of blue, while eosin stains the cytoplasm and other structures in shades of pink and red. leeds.ac.ukwikipedia.org This polychromatic approach allows for clear demarcation and analysis of different cellular and extracellular elements within a single tissue sample.

The principle behind this technique lies in the differential affinity of the dyes for various tissue components based on their chemical properties. The basic nature of this compound allows it to bind to acidic structures, while the acidic eosin binds to basic components. leeds.ac.uknih.gov This results in a contrasting and informative stain that facilitates detailed morphological examination.

Visualization of Connective Tissues and Cellular Structures in in vitro and ex vivo Preparations

This compound has proven particularly useful for the visualization of connective tissues and various cellular structures in both in vitro and ex vivo experimental preparations. ufrgs.brtaylorandfrancis.com Its ability to be taken up by cells allows for the study of their morphology and distribution within tissues. semanticscholar.orgfrontiersin.org For instance, in studies of connective tissue, this compound can help to delineate the extracellular matrix components, providing insights into tissue organization and structure. leeds.ac.ukclinisciences.com

In cytological research, which focuses on the study of individual cells, this compound has been employed to stain and identify specific cell populations. ufrgs.brnumberanalytics.com This is particularly valuable in experimental models where researchers need to track the fate or behavior of specific cells. The dye's uptake by cells in culture (in vitro) or in tissue samples outside the living organism (ex vivo) allows for detailed microscopic examination of cellular features. ufrgs.brwikipedia.org

Utilization in Specific Morphological Delineation in Experimental Models

The application of this compound extends to the specific delineation of morphological features in various experimental animal models. ufrgs.brfrontiersin.orgtaylorandfrancis.com By injecting the dye into a living organism (in vivo), researchers can trace its distribution and uptake by different cells and tissues, a process known as vital staining. semanticscholar.orgwikipedia.org This technique has been fundamental in identifying and characterizing specific cell populations based on their phagocytic activity. frontiersin.orgnih.gov

A prime example of this is its use in defining the reticulo-endothelial system (RES), now more commonly known as the mononuclear phagocyte system. nih.govmerriam-webster.com Cells of the RES, such as macrophages, readily engulf this compound, allowing for their selective visualization and study. semanticscholar.orgnih.gov This has been crucial in understanding the distribution and function of these important immune cells in various organs, including the liver, spleen, and bone marrow. semanticscholar.org Furthermore, this compound has been used in experimental models to study the origin and differentiation of various cell types, such as "dust cells" (alveolar macrophages) in the lungs. frontiersin.orgresearchgate.net

Role as a Tracer in Experimental Physiological Investigations

Beyond its use as a histological stain, this compound has served as a valuable tracer in experimental physiological studies. nih.govresearchgate.net Its ability to circulate within the body and accumulate in specific areas has provided researchers with a tool to investigate dynamic biological processes.

Studies on Cellular Origin and Distribution in Animal Models (e.g., reticulo-endothelial system, dust-cells)

As mentioned previously, the vital staining properties of this compound have been extensively used to study the origin and distribution of cells within animal models. By observing which cells take up the dye, researchers have been able to map out the location and characteristics of the reticulo-endothelial system. semanticscholar.orgnih.gov Early studies utilized this compound, alongside other dyes like trypan blue, to demonstrate the phagocytic nature of these cells and their widespread distribution throughout the body. semanticscholar.orgfrontiersin.org

Similarly, this compound was instrumental in investigations into the origin of "dust cells," the macrophages found in the alveoli of the lungs. frontiersin.orgresearchgate.netnih.gov By introducing both this compound and particulate matter (like coal dust) into the lungs of experimental animals, researchers could observe the uptake of both substances by these phagocytic cells, providing evidence for their role in clearing foreign material from the respiratory system. researchgate.netnih.gov These studies were pivotal in understanding the cellular defense mechanisms of the lungs.

Investigation of Microcirculatory Dynamics and Permeability in Research Systems

This compound has also been employed as a tracer to investigate the dynamics of the microcirculation and the permeability of blood vessels. psu.eduplos.org When injected into the bloodstream, the dye circulates and can be used to visualize blood flow in small vessels. Changes in vascular permeability, a key feature of inflammation and other pathological processes, can be assessed by observing the leakage of this compound from the capillaries into the surrounding tissue. psu.edunih.gov

For example, in studies of inflammation, an increase in capillary permeability allows the dye, which is normally confined to the blood vessels, to escape into the interstitial space, visibly staining the affected area. psu.edunih.gov This principle has been used in experimental models to identify and quantify changes in vascular permeability in response to various stimuli. While other dyes like trypan blue and Evans blue are also used for this purpose, this compound has contributed to the foundational understanding of these microcirculatory phenomena. nih.govnih.gov

Exploratory Applications in Experimental Oncology Research

This compound, a dye belonging to the naphthalenesulfonate class, has been the subject of early-stage oncology research, primarily investigating its potential biological activities against cancer cells. nih.gov While extensive modern research under this specific name is limited, historical studies and the broader context of related vital dyes provide insight into its exploratory applications in experimental cancer models.

Early chemical-biological studies explored the "antiblastic," or anti-tumor, functions of this compound. nih.gov Research using the Ehrlich ascites carcinoma model in animals investigated the antimitotic (anti-cell division) action of various fractions of the this compound compound. nih.gov These foundational studies aimed to determine if the dye or its components could inhibit the rapid proliferation characteristic of cancer cells. nih.gov

The Ehrlich ascites carcinoma is a spontaneously occurring murine mammary adenocarcinoma that is used as a transplantable tumor model. nih.gov In this model, cancer cells are transplanted into the peritoneal cavity of mice, where they proliferate and form a tumorous, fluid-filled growth. Researchers utilized this model to observe the direct effects of this compound fractions on cell division. nih.gov The findings from this research indicated that components of this compound possessed antimitotic properties, suggesting a potential to modulate tumor responses by directly halting the process of cell replication. nih.gov

The table below summarizes the focus of this early experimental research.

| Experimental Model | Cancer Type | Focus of Investigation | Observed Effect of this compound |

| Animal Model (Mouse) | Ehrlich Ascites Carcinoma | Antimitotic Action | Inhibition of Cell Division nih.gov |

This line of investigation is part of a broader field that examines how various chemical agents, including dyes, interact with biological systems to produce therapeutic effects. Animal models are crucial in this initial phase of research to understand the fundamental mechanisms of action before any consideration for further development. researchgate.netplos.org

While direct comparative studies featuring this compound against other dyes in pre-clinical tumor models are not prominent in recent literature, the field of experimental oncology frequently uses such comparisons to determine the relative efficacy and utility of different agents. Research often compares dyes like Methylene Blue and Patent Blue for applications such as sentinel lymph node detection in breast cancer patients, which is a clinical analogue to pre-clinical tumor tracking. nih.gov

In one such study, Methylene Blue was compared to Patent Blue for its ability to identify the sentinel lymph node. The study found that Methylene Blue performed as well as Patent Blue in identifying the target node, demonstrating that different dyes can have comparable efficacy for the same application. nih.gov

Another area of intense research is photodynamic therapy (PDT), where a photosensitizer dye is administered and then activated by light to kill cancer cells. dovepress.comnih.gov Studies have shown significant anti-tumor effects using Methylene Blue-mediated PDT against various cancers, including melanoma and basal cell carcinoma. nih.govnih.gov Comparative analyses in this area often focus on the efficiency of reactive oxygen species generation and cellular uptake between different photosensitizing dyes. pfmjournal.org For instance, research has explored combining Methylene Blue with Toluidine Blue, finding a synergistic cytotoxic effect against oral squamous cell carcinoma cells. mdpi.com

The table below outlines examples of comparative parameters used for experimental dyes in oncology research, which would be relevant for assessing a compound like this compound.

| Dyes Compared | Pre-clinical/Clinical Application | Key Comparative Metrics | Finding |

| Methylene Blue vs. Patent Blue | Sentinel Lymph Node Identification | Identification Rate, Ease of Identification | Both dyes performed comparably. nih.gov |

| Trypan Blue vs. Brilliant Blue G | Retinal Cell Toxicity (In Vitro) | Cell Viability over Time | Brilliant Blue G was less toxic over longer incubation periods. nih.gov |

| Methylene Blue + Toluidine Blue | Photodynamic Therapy (In Vitro) | Synergistic Cytotoxic Effect | The combination of dyes was more effective against oral cancer cells than either dye alone. mdpi.com |

These comparative studies are essential for selecting the most effective and least toxic agents for further development in cancer diagnostics and therapy.

Methodological Approaches and Analytical Techniques in Isamine Blue Research

Chemical Synthesis and Derivatization Strategies for Research Probes

Specific strategies for the synthesis of Isamine Blue analogs and derivatives within an academic research context are sparse. The foundational synthesis, first developed by Raphael Meldola in 1883, provides a basis for its creation but is not geared towards the precision required for developing research probes.

The industrial synthesis of this compound typically involves:

Reaction: The heating of C.I. Basic Violet 14 (Rosaniline) with Naphthalen-2-amine.

Sulfonation: The subsequent disulfonation of the resulting product.

Salt Formation: Conversion into the sodium salt.

This industrial process is known to yield a mixture of colored products rather than a single, highly pure compound. Academic research on creating specific analogs or derivatives would necessitate the development of more controlled, selective synthetic pathways to allow for the introduction of functional groups for conjugation or specific targeting, but such studies on this compound are not readily found.

Table 1: Overview of General Industrial Synthesis of this compound

| Step | Reactants/Reagents | Process | Outcome |

| 1. Condensation | C.I. Basic Violet 14, Naphthalen-2-amine | Heating | Intermediate mixture |

| 2. Sulfonation | Sulfonating agent (e.g., sulfuric acid) | Disulfonation | Sulfonated dye mixture |

| 3. Salt Formation | Sodium hydroxide or sodium carbonate | Conversion to sodium salt | This compound (as a mixture) |

Given the heterogeneous nature of the industrial synthesis, the purification of this compound to a research-grade standard would be a critical step. However, specific, documented protocols for this purification in a modern research setting are not available. General techniques that would likely be employed include:

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) would be essential to separate the desired this compound compound from byproducts and isomers.

Recrystallization: This could be used to further purify the solid dye.

The characterization of research-grade this compound and its derivatives would involve a suite of modern analytical techniques to confirm its structure, purity, and properties. While specific spectral data for research-grade this compound is not detailed in the literature, the following methods would be standard:

Spectroscopy:

UV-Visible Spectroscopy: To determine the absorption maxima and molar absorptivity.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Without dedicated academic studies on the synthesis and characterization of this compound for research probe applications, detailed findings and data tables on these specific aspects remain unavailable.

Comparative Academic Studies and Contextualization of Isamine Blue Research

Comparative Analysis with Other Research Dyes (e.g., Trypan Blue, Methylene Blue, Aniline Blue)

Isamine blue belongs to the triarylmethane class of dyes and has historically been used as a supravital stain to identify phagocytic cells and as a component in polychrome stains for differentiating cell types in tissues like the pituitary gland. tandfonline.com Its function and chemical class distinguish it from other widely used laboratory dyes, each with specific affinities and mechanisms of action.

Trypan Blue is a diazo dye primarily employed as a vital stain. Its utility lies in assessing cell viability through the principle of dye exclusion. Live, healthy cells with intact membranes prevent the dye from entering, while dead or damaged cells with compromised membranes take up the dye and appear blue. chemeurope.comtaylorandfrancis.com

Methylene Blue is a basic thiazine (B8601807) dye known for its versatility. nih.govstainsfile.com It is widely used in histology and microbiology to stain acidic cellular components, such as the nucleic acids within the nucleus, turning them blue. stainsfile.comnaturemedclinic.com It can also be used as a supravital stain, particularly for demonstrating nerve endings. morphisto.de

Aniline Blue is an acidic dye and, like this compound, is part of the triarylmethane family. wikipedia.org It is typically a mixture of methyl blue and water blue and is used to stain basic tissue components. wikipedia.orgwikipedia.org Its most common application is in trichrome staining methods to highlight collagen fibers in the extracellular matrix, which it stains a vibrant blue. wikipedia.org

The following table provides a comparative overview of these four research dyes.

| Feature | This compound | Trypan Blue | Methylene Blue | Aniline Blue |

|---|---|---|---|---|

| Dye Class | Triarylmethane tandfonline.com | Diazo Dye chemeurope.com | Thiazine (Basic) stainsfile.com | Triarylmethane (Acidic) wikipedia.org |

| Staining Principle | Supravital staining, likely via phagocytic uptake by living cells. tandfonline.com | Vital staining via membrane exclusion (stains only dead cells). taylorandfrancis.com | Binds to acidic (basophilic) components, e.g., nucleic acids. morphisto.debu.edu | Binds to basic (acidophilic) components, e.g., collagen. wikipedia.orgleeds.ac.uk |

| Primary Target | Phagocytic cells ("pyrrol cells"), pituitary cell differentiation. tandfonline.com | Non-viable cells in a population. chemeurope.com | Cell nuclei, bacteria, nerve fibers. stainsfile.commorphisto.de | Collagen and reticular fibers. wikipedia.org |

| Key Research Application | Identification of phagocytes; polychrome histological staining. tandfonline.com | Cell viability and cytotoxicity assays. taylorandfrancis.com | General nuclear staining, bacteriology, neuroanatomy. nih.govstainsfile.com | Connective tissue staining (e.g., Masson's trichrome). wikipedia.org |

Elucidating Differences in Staining Mechanisms and Research Outcomes Across Dye Classes

The distinct research outcomes achieved with this compound and its counterparts are a direct result of their fundamentally different staining mechanisms. These mechanisms can be broadly categorized based on the principles of cell integrity, chemical affinity, and biological activity.

The staining mechanism of Trypan Blue is primarily physical. It serves as an indicator of membrane integrity. Its large, negatively charged structure is actively excluded by healthy cells but can passively enter cells where the membrane has lost its integrity. taylorandfrancis.com This results in a clear binary outcome: viable cells remain unstained, while non-viable cells are colored blue. This makes it an invaluable tool for quantitative assessments of cell death in cultures.

In contrast, Methylene Blue and Aniline Blue operate on the principle of chemical affinity, specifically electrostatic interactions. Methylene Blue is a cationic (basic) dye that possesses a positive charge. It is therefore attracted to and forms bonds with negatively charged (basophilic) structures within the cell, most notably the phosphate (B84403) groups of nucleic acids in the nucleus and ribosomes in the cytoplasm. morphisto.debu.edu Conversely, Aniline Blue is an anionic (acidic) dye with a negative charge. It preferentially binds to positively charged (acidophilic) tissue components, such as the amino groups present in the protein structure of collagen. wikipedia.orgleeds.ac.uk

This compound presents yet another mechanism, particularly in its historical use as a supravital stain for "pyrrol cells." tandfonline.com Rather than simply being excluded or binding electrostatically, it is actively taken up by living phagocytic cells through endocytosis. This process, where the cell engulfs the dye particles, identifies a specific cellular function. The research outcome is not merely structural visualization or a viability check, but the specific identification of a physiologically active cell type. This functional basis for staining provides a different layer of information than that obtained from dyes that target ubiquitous structures like nuclei or extracellular fibers.

Contributions of this compound Research to Broader Biological and Chemical Theories of Staining and Tracer Dynamics

The study and application of dyes like this compound have historically contributed to the broader theoretical frameworks of cell biology and chemical staining. While not as universally known as Methylene Blue or Trypan Blue, its specific uses have played a role in advancing key biological concepts.

The use of this compound by early researchers like Erwin Goldmann to demonstrate phagocytic cells was a practical application of vital staining that contributed to the understanding of the reticuloendothelial system (now known as the mononuclear phagocyte system). tandfonline.com This work helped solidify the concept that specific cells in the body have specialized functions, such as engulfing foreign matter, and that these functions could be visualized and studied using selective dyes in living organisms. This represents an early form of cellular tracing, where a compound is used to identify and follow a specific cell type based on its activity.

Collectively, the differential staining observed with dyes like this compound, Methylene Blue, and Aniline Blue provided crucial evidence for the chemical theory of staining. This theory posits that staining is not a random or purely physical process but is governed by chemical interactions and affinities between the dye molecules and the specific molecular constituents of tissues. bu.edu The predictable binding of basic dyes like Methylene Blue to acidic nuclei and acidic dyes like Aniline Blue to basic collagen fibers helped establish the principles of basophilia and acidophilia, which remain foundational concepts in histology.

Furthermore, the principle of dye exclusion, exemplified by Trypan Blue, became a cornerstone for modern cell biology and toxicology. It provided a simple yet powerful method to quantify the effects of various substances and conditions on cell viability, a critical parameter in countless research fields. The success of this technique underscored the importance of the cell membrane as a selective barrier, a central tenet of cell theory. This compound, through its use in supravital staining, complemented this by showing that living cells could also actively internalize substances, highlighting the dynamic nature of the plasma membrane.

Future Directions and Emerging Research Avenues for Isamine Blue

Potential for Novel Research Applications in Material Science or Advanced Biological Probes

The triarylmethane backbone of Isamine Blue, shared with other functional dyes, suggests a strong potential for new roles in materials science. ontosight.airesearchgate.net The stability and vibrant color of this class of dyes make them candidates for developing new pigments and functional materials. ontosight.ai Research into triarylmethane dyes has focused on improving properties like lightfastness for applications in textiles and as colorants in advanced materials. icrc.ac.irgoogle.com Future work could focus on modifying the this compound structure to create materials with specific optical properties, for use in sensors or as components in nanotechnology. yuktan.comroutledge.comwashington.eduspringer.com

In the realm of life sciences, there is a significant renaissance in repurposing historical dyes to create sophisticated biological probes. annualreviews.org The general strategy involves taking a known dye scaffold, like that of this compound, and chemically modifying it to create tools for advanced biological experiments. annualreviews.orgresearchgate.net Such modifications could transform this compound into a fluorogenic probe, which only becomes fluorescent in response to a specific change in its microenvironment, such as binding to a target molecule. u-strasbg.fr This would enable background-free bioimaging. u-strasbg.fr Other potential modifications could enhance properties like brightness, photostability, or shift its spectral range to the far-red or near-infrared for deep tissue imaging. u-strasbg.frdrugtargetreview.com

Table 1: Potential Novel Applications for this compound

| Field | Potential Application | Research Goal |

|---|---|---|

| Material Science | Development of Advanced Pigments | Enhance lightfastness and stability for industrial use. |

| Optical Sensors | Modify the structure to respond to specific chemical or physical stimuli. | |

| Nanotechnology | Incorporate into nanomaterials for specialized optical or electronic properties. washington.edu | |

| Biological Probes | Fluorogenic Probes | Create "turn-on" fluorescence upon binding to specific biomolecules (e.g., proteins, nucleic acids). u-strasbg.frmdpi.com |

| Advanced Microscopy Probes | Improve brightness and photostability for techniques like super-resolution microscopy. researchgate.netu-strasbg.fr | |

| In Vivo Imaging Agents | Shift emission to near-infrared for deep tissue imaging applications. u-strasbg.fr |

Integration with Advanced Computational and Systems Biology Approaches for Mechanistic Insights

To unlock the full potential of this compound, modern computational techniques can provide profound insights into its mechanisms of action at a molecular and systems level.

Computational modeling allows researchers to simulate the complex interactions between a dye like this compound and various cellular components. nih.gov By creating agent-based models (ABMs) or similar simulations, it is possible to predict how the dye's physicochemical properties—such as its size, charge, and lipophilicity—govern its binding to specific structures within a cell. plos.orgconicet.gov.ar

These predictive models can simulate how this compound might interact with proteins, nucleic acids, or membranes, guiding the rational design of new experiments and probe variants. nih.govplos.org For example, a model could predict how altering a functional group on the this compound molecule would change its binding affinity for a target protein, accelerating the development of highly specific probes. mskcc.org This approach moves beyond simple trial-and-error, offering a guided path to creating new tools. plos.org

Table 2: Computational Approaches for this compound Research

| Modeling Technique | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes and affinity of this compound with specific proteins or nucleic acids. | Identification of specific biological targets; rational design of derivative probes. |

| Agent-Based Modeling (ABM) | Simulate the behavior of individual cells and their interactions with the dye in a population. plos.org | Prediction of tissue-level staining patterns and cellular responses. |

| Quantum Chemistry | Calculate spectral properties and reactivity. | Understanding the basis of its color and guiding modifications for desired optical properties. |

Systems biology offers a holistic approach to understanding the impact of a substance on a biological system. plos.orgcas.cn Instead of focusing on a single interaction, a systems-level analysis would investigate the global effects of this compound on a cell or organism. This could involve integrating transcriptomics, proteomics, and metabolomics data from cells exposed to the dye to build a comprehensive picture of the cellular response. plos.org

Such an analysis could reveal previously unknown pathways affected by the dye, identify off-target effects, and provide a detailed map of its distribution and persistence in a biological system. nih.gov This is particularly important for developing this compound-based probes for in vivo use, where understanding the complete biological interaction is crucial. icr.ac.uk

Development of Next-Generation this compound-Based Research Tools and Experimental Probes

The future development of this compound hinges on transforming its core structure into a new generation of high-performance research tools. icr.ac.uk The development of chemical probes is a highly active field, focusing on creating small molecules to study protein function and cellular states in their native environments. mskcc.orgmdpi.comnih.gov

Building on the this compound scaffold, next-generation probes could be designed with specific functionalities. biogenex.combio-techne.com This could include:

Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme, allowing for the direct assessment of enzyme activity rather than just its presence. nih.gov

Bifunctional Probes: this compound could be linked to other molecules, such as a photosensitizer for photodynamic therapy or a specific ligand to target the dye to a particular cell type or organelle.

Environment-Sensitive Probes: Following the design principles of solvatochromic dyes, this compound derivatives could be engineered to change their fluorescence color or intensity in response to changes in their local environment, such as polarity or viscosity, providing a readout of cellular states. u-strasbg.fr

The creation of a chemical "toolbox" based on the this compound structure, with each tool optimized for a specific application, represents a promising future direction that melds classic dye chemistry with modern chemical biology. mskcc.orgexpertcytometry.com

Q & A

What are the key physicochemical properties of Isamine blue that determine its utility in biological staining protocols?

Methodological Answer:

this compound's efficacy in biological staining hinges on its solubility in aqueous and organic solvents, absorption/emission spectra, and stability under varying pH conditions. Researchers should characterize its molar extinction coefficient (via UV-Vis spectroscopy) and fluorescence quantum yield (using fluorimetry) to validate its suitability for specific assays. Stability studies under light, temperature, and pH gradients are critical to avoid artifacts in longitudinal experiments .

What validated protocols exist for synthesizing this compound, and how can purity be rigorously confirmed?

Methodological Answer:

Synthesis typically involves condensation reactions of aromatic precursors under alkaline conditions. Post-synthesis, purity verification should include:

- HPLC with a C18 column (retention time comparison to standards).

- NMR (¹H/¹³C) to confirm structural integrity.

- Mass spectrometry for molecular weight validation.

Documentation of synthetic yields, solvent residues, and batch-to-batch variability is essential for reproducibility .

How can researchers optimize experimental designs to assess this compound’s cellular uptake kinetics while controlling for confounding factors?

Methodological Answer:

- Controls: Include negative controls (unstained cells) and competitive inhibitors to assess specificity.

- Replicates: Perform triplicate measurements across independent cell cultures to account for biological variability.

- Environmental variables: Standardize incubation temperature, CO₂ levels, and serum content in media.

Use flow cytometry for quantitative uptake analysis and confocal microscopy for subcellular localization .

What systematic approaches resolve contradictions in reported EC₅₀ values for this compound across cytotoxicity studies?

Methodological Answer:

- Comparative analysis: Tabulate experimental parameters (cell line, exposure duration, assay type) from conflicting studies to identify variables influencing EC₅₀ .

- Dose-response recalibration: Re-test under standardized conditions (e.g., MTT assay at 24h vs. 48h) with internal reference compounds.

- Meta-analysis: Apply statistical models (e.g., random-effects) to quantify heterogeneity sources .

How should researchers integrate primary data on this compound’s photodegradation with existing literature to refine experimental models?

Methodological Answer:

- Parallel experiments: Measure degradation kinetics (e.g., half-life under UV light) alongside literature-reported values.

- Cross-validation: Use secondary data (e.g., published HPLC traces) to calibrate in-house instrumentation.

- Computational modeling: Apply QSAR (Quantitative Structure-Activity Relationship) to predict stability under untested conditions .

What statistical frameworks are most robust for analyzing dose-dependent effects of this compound in apoptosis assays?

Methodological Answer:

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.

- Error propagation: Calculate confidence intervals for fitted parameters using bootstrap resampling.

- Multivariate analysis: Account for covariates (e.g., cell density, passage number) via ANCOVA .

How can researchers ensure reproducibility when adapting this compound staining protocols from literature to novel cell types?

Methodological Answer:

- Pilot studies: Titrate dye concentration (0.1–10 µM) and incubation time (5–60 min).

- Validation: Compare staining patterns with established cell lines (positive controls).

- Documentation: Log deviations (e.g., serum-free vs. serum-containing media) and their impact on outcomes .

What safety and ethical considerations are paramount when using this compound in live-animal imaging studies?

Methodological Answer:

- Toxicity screening: Pre-test in vitro LD₅₀ and in vivo maximum tolerated dose (MTD).

- Ethical compliance: Adhere to institutional guidelines (e.g., IACUC) for humane endpoints.

- Waste disposal: Neutralize dye residues via activated charcoal filtration before disposal .

Tables for Reference

Table 1: Key Parameters for this compound Characterization

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (Area %) | ≥98% |

| Solubility (H₂O) | Gravimetric analysis | ≥5 mg/mL |

| Fluorescence λmax | Fluorimetry | 650–670 nm |

Table 2: Common Pitfalls in Dose-Response Experiments

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Edge effects in plates | Randomize well usage | |

| Batch variability | Use single dye lot | |

| Signal saturation | Dilute samples |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.